(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone
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Overview
Description
(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a piperazine ring substituted with an ethoxybenzoyl group and a cyclopropylmethanone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of high-yield reactions and optimized conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone has been studied for its potential applications in various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its unique structure and potential biological activity. Industrial applications include its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Compared to other similar compounds, (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include other piperazine derivatives and cyclopropylmethanone analogs, which may share some chemical properties but differ in their specific applications and biological activities .
Properties
IUPAC Name |
[4-(4-ethoxybenzoyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-2-29-19-9-5-17(6-10-19)22(27)25-11-13-26(14-12-25)23(28)21-15-20(21)16-3-7-18(24)8-4-16/h3-10,20-21H,2,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLZVYDWXXAQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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